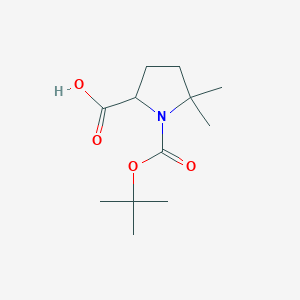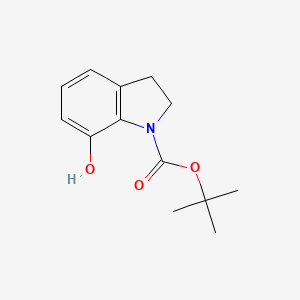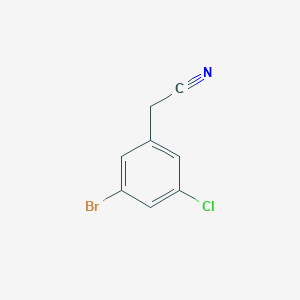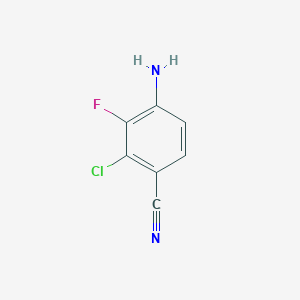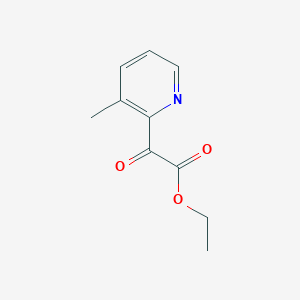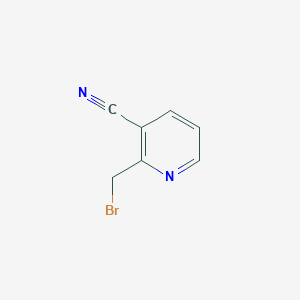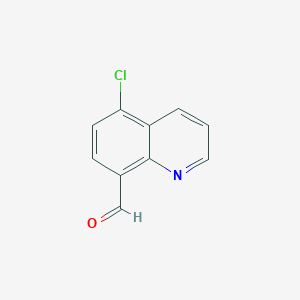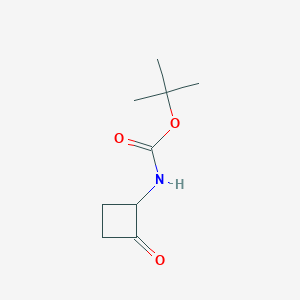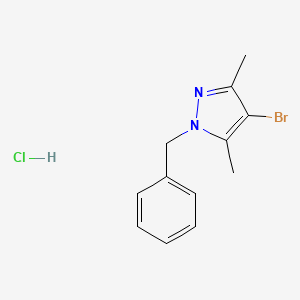
1-Benzyl-4-brom-3,5-dimethyl-1H-pyrazolhydrochlorid
Übersicht
Beschreibung
1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a chemical compound with the CAS Number: 51108-53-3. It has a molecular weight of 301.61 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, such as 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a benzyl group, at the 4-position with a bromo group, and at the 3 and 5-positions with methyl groups .Chemical Reactions Analysis
Pyrazoles, including 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a solid at room temperature . It has a molecular weight of 301.61 .Wissenschaftliche Forschungsanwendungen
Synthese von 1,4′-Bipyrazolen
Diese Verbindung kann als Ausgangsmaterial für die Synthese von 1,4′-Bipyrazolen verwendet werden . Bipyrazole sind wichtige heterocyclische Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten im Bereich der pharmazeutischen Chemie weit verbreitet sind.
Pharmazeutische Anwendungen
Es wird auch bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet . Dazu gehört die Entwicklung neuer Medikamente und Therapien für verschiedene Krankheiten.
Inhibitor der Leberalkoholdehydrogenase
Eine der wichtigsten Anwendungen dieser Verbindung ist ihre Fähigkeit, als Inhibitor der Leberalkoholdehydrogenase zu wirken . Dieses Enzym spielt eine entscheidende Rolle beim Stoffwechsel von Alkohol im Körper. Daher könnten Inhibitoren dieses Enzyms möglicherweise zur Behandlung von alkoholbedingten Störungen eingesetzt werden.
Herstellung von festen sechsfach koordinierten Komplexen
4-Brompyrazol, eine verwandte Verbindung, kann zur Herstellung fester sechsfach koordinierter Komplexe durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid verwendet werden . Diese Komplexe haben potenzielle Anwendungen im Bereich der Materialwissenschaften und Katalyse.
Reaktionen an der benzylischen Position
Die Verbindung kann an der benzylischen Position Reaktionen eingehen . Zu diesen Reaktionen gehören die radikalische Bromierung und die nucleophile Substitution, die grundlegende Reaktionen in der organischen Chemie sind und vielfältige Anwendungen bei der Synthese komplexer organischer Moleküle haben .
Biologische Aktivitäten von Derivaten
Die Derivate von 1,3-Diazolen, einer verwandten Verbindung, zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimycobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten . Es ist plausibel, dass die Derivate von „1-Benzyl-4-brom-3,5-dimethyl-1H-pyrazolhydrochlorid“ ähnliche biologische Aktivitäten aufweisen können.
Wirkmechanismus
Target of Action
It’s known that 4-substituted pyrazoles, which this compound is a part of, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s known that 4-substituted pyrazoles can inhibit liver alcohol dehydrogenase . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing its normal function.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it may affect the alcohol metabolism pathway. This could lead to downstream effects such as the accumulation of acetaldehyde, a toxic metabolite, which can cause various health issues.
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase , it could potentially lead to an accumulation of acetaldehyde in the body, which can cause various health issues.
Eigenschaften
IUPAC Name |
1-benzyl-4-bromo-3,5-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENNMABGYEQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)

